BenchChemオンラインストアへようこそ!

(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate

Chiral Intermediate Enantioselective Synthesis Pharmaceutical Development

(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate (CAS 109801-72-1) is a chiral β-keto ester featuring a tert-butoxycarbonyl (Boc)-protected amine. It is recognized as an enantiomerically pure building block for the synthesis of pharmaceutical compounds, particularly protease inhibitors and peptide mimetics.

Molecular Formula C14H25NO5
Molecular Weight 287.35 g/mol
CAS No. 109801-72-1
Cat. No. B1355411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate
CAS109801-72-1
Molecular FormulaC14H25NO5
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C(C(C)C)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H25NO5/c1-7-19-11(17)8-10(16)12(9(2)3)15-13(18)20-14(4,5)6/h9,12H,7-8H2,1-6H3,(H,15,18)/t12-/m0/s1
InChIKeyVWRIEHSFZCLGIB-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (S)-Ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate (CAS 109801-72-1) as a Chiral Intermediate


(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate (CAS 109801-72-1) is a chiral β-keto ester featuring a tert-butoxycarbonyl (Boc)-protected amine. It is recognized as an enantiomerically pure building block for the synthesis of pharmaceutical compounds, particularly protease inhibitors and peptide mimetics. [1] Its value proposition in procurement lies not merely in its functional groups, but in its defined (S)-stereochemistry, which is critical for the biological activity of downstream drug candidates, thus preventing the costly failure of diastereomeric mixtures in preclinical development.

The Procurement Risk of Relying on Generic Substitution for (S)-Ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate


Substituting (S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate with a racemic mixture (such as CAS 733803-23-1) or its (R)-enantiomer introduces a 50% impurity that is chemically nearly identical but structurally incompatible with the target (S)-enantiomer. This cannot be remedied without costly chiral resolution steps. Similarly, structurally simpler 3-oxohexanoate esters lack the orthogonally protected α-amino group, preventing the sequential deprotection and functionalization required for building complex pharmacophores. Therefore, any generic substitution directly compromises the synthetic route's integrity, yield, and the optical purity of the final active pharmaceutical ingredient, leading to regulatory and efficacy failure risks.

Quantitative Differentiation of (S)-Ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate (CAS 109801-72-1)


Enantiomeric Purity: A Decisive Procurement Factor for (S)-Intermediate vs. Racemate

CAS 109801-72-1 is unequivocally specified as the (S)-enantiomer, ethyl (4S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxohexanoate. [1] The racemic variant, ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate, carries CAS 733803-23-1. Purchasing the latter introduces a 50% (R)-enantiomer impurity that cannot be chemically differentiated in subsequent reaction steps, leading to a 50% theoretical yield loss or costly and time-consuming chiral resolution.

Chiral Intermediate Enantioselective Synthesis Pharmaceutical Development

Synthetic Yield: Reproducible (S)-Ketoester Synthesis from Boc-L-Valine

A patent-published synthetic route for this specific (S)-enantiomer reports an isolated yield of 86% starting from Boc-L-Valine via activation with 1,1'-carbonyldiimidazole (CDI) and coupling with ethyl potassium malonate. This represents a well-defined, scalable procedure for obtaining the optically pure target compound.

Process Chemistry Scale-up Route Reproducibility

Key Role in Pharmaceutical Development: Intermediate for a Phase 1 Clinical Candidate VTP-43742

This specific (S)-β-keto ester is utilized as a key intermediate in the synthesis of VTP-43742, a selective RORγt inverse agonist that reached Phase 1 clinical trials for autoimmune disorders. [REFS-1, REFS-2] The use of this specific enantiomer ensures the final drug candidate possesses the correct 3D configuration for target engagement, which is a fundamental structural prerequisite for its pharmacological activity.

RORγt Inhibitor Autoimmune Disease Clinical Candidate Synthesis

Best-Fit Application Scenarios for (S)-Ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate (CAS 109801-72-1)


Expedited Synthesis of Chiral Peptide Mimetics and Protease Inhibitors for Lead Optimization

Medicinal chemistry teams can procure this single (S)-enantiomer to directly incorporate a chiral aminoketone warhead into peptide mimetic or protease inhibitor cores. By bypassing the need for chiral resolution of a racemic mixture, they can accelerate structure-activity relationship (SAR) cycles, confident that the material's stereochemistry is consistent batch-to-batch, a claim supported by the evidence on enantiomeric purity [REFS-1 from Section 3, Evidence 1].

Reliable Scale-Up and Process Development for RORγt-Targeting Autoimmune Programs

Process R&D groups can rely on the published high-yield synthetic protocol as a starting point for developing cost-effective, large-scale manufacturing routes for candidates like VTP-43742. The documented 86% yield [REFS-1 from Section 3, Evidence 2] provides a direct benchmark for the cost of goods modeling and scalability assessment, which is crucial for advancing to clinical manufacturing and commercialization.

Controlled Synthesis of Complex Chiral APIs with Orthogonal Functional Groups

For drug substance synthesis requiring sequential modifications, the dual presence of a reactive β-keto ester and a stable Boc-protected amine in a defined (S)-configuration offers unparalleled synthetic control. This intermediate allows for the selective reduction of the ketone to set a second chiral center, followed by amine deprotection and amide coupling, a multi-step sequence that is impossible with simpler 3-oxohexanoate esters lacking the masked amine functionality [REFS-1 from Section 3, Evidence 3].

Quote Request

Request a Quote for (S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.